molecular formula C9H10F2N3Na2O7P B12397479 Gemcitabine monophosphate (disodium)

Gemcitabine monophosphate (disodium)

Cat. No.: B12397479
M. Wt: 387.14 g/mol
InChI Key: JVSFEPHISQCATF-VMHTZBTKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gemcitabine monophosphate (disodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, forming gemcitabine monophosphate . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of gemcitabine monophosphate (disodium) involves large-scale enzymatic phosphorylation followed by purification processes to isolate the desired compound. The use of lipid calcium phosphate nanoparticles has been explored to enhance the delivery and efficacy of gemcitabine monophosphate in clinical settings .

Chemical Reactions Analysis

Types of Reactions

Gemcitabine monophosphate (disodium) undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion of gemcitabine to gemcitabine monophosphate.

    Hydrolysis: Breakdown of gemcitabine monophosphate to its inactive forms.

    Oxidation and Reduction: Involvement in redox reactions within the cellular environment.

Common Reagents and Conditions

Common reagents used in these reactions include deoxycytidine kinase for phosphorylation and various buffers to maintain the required pH levels. The conditions often involve controlled temperatures and aqueous environments to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include gemcitabine diphosphate and gemcitabine triphosphate, which are the active metabolites responsible for the compound’s anticancer effects .

Scientific Research Applications

Gemcitabine monophosphate (disodium) has a wide range of scientific research applications:

Mechanism of Action

Gemcitabine monophosphate (disodium) exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites inhibit ribonucleotide reductase and DNA polymerase, leading to the termination of DNA strand elongation and induction of apoptosis . The molecular targets include ribonucleotide reductase and DNA polymerase, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Cytarabine: Another nucleoside analog used in chemotherapy, primarily for leukemia.

    Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

    Cladribine: Employed in the treatment of hairy cell leukemia.

Uniqueness

Gemcitabine monophosphate (disodium) is unique due to its broader spectrum of antitumor activity and its ability to be used in combination with other chemotherapeutic agents for enhanced efficacy . Unlike cytarabine, which is primarily used for hematological malignancies, gemcitabine monophosphate (disodium) is effective against a variety of solid tumors .

Properties

Molecular Formula

C9H10F2N3Na2O7P

Molecular Weight

387.14 g/mol

IUPAC Name

disodium;[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6?,7-;;/m1../s1

InChI Key

JVSFEPHISQCATF-VMHTZBTKSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+]

Origin of Product

United States

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